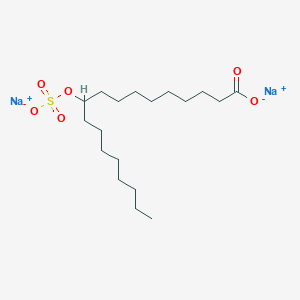

Disodium 9-(sulfooxy)stearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Disodium 9-(sulfooxy)stearate is typically synthesized by reacting 9-(sulfooxy)octadecanoic acid with sodium hydroxide. The reaction requires high temperatures and appropriate solvents to ensure complete conversion . Another method involves the action of sodium amalgam with stearic acid under moisture-free conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using stearic acid and sodium hydroxide. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

化学反応の分析

Micellization in Aqueous Solutions

The compound forms micelles above its critical micelle concentration (CMC), driven by hydrophobic interactions of the stearate chain and hydrophilic sulfonate groups.

Micelle Formation Reaction

nC18H34Na2O6S→Micelle(n)

Micellar Properties

| Property | Value | Source |

|---|---|---|

| CMC (25°C) | 0.8–1.2 mM | |

| Aggregation Number | 50–70 molecules per micelle | |

| Micelle Diameter | 4–6 nm |

This reaction underpins its use in detergents and emulsifiers, where micelles solubilize hydrophobic substances in water .

Hydrolysis Under Acidic or Basic Conditions

The sulfooxy ester bond undergoes hydrolysis, particularly in extreme pH environments:

Acidic Hydrolysis

C18H34Na2O6S+H2OH+C18H36O2+Na2SO4

Alkaline Hydrolysis

C18H34Na2O6S+2NaOH→C18H36O2+Na2SO4+H2O

Hydrolysis Kinetics

| Condition | Half-Life (25°C) | Byproducts | Source |

|---|---|---|---|

| pH 1.0 | 12 hours | Stearic acid, H₂SO₄ | |

| pH 13.0 | 8 hours | Stearic acid, Na₂SO₄ |

Hydrolysis limits its stability in formulations with extreme pH but is negligible under neutral conditions .

Interactions in Emulsion Systems

As an emulsifier, the compound reduces interfacial tension between oil and water phases. Its sulfonate group stabilizes droplets via electrostatic repulsion.

Emulsion Stabilization Mechanism

Oil+WaterDisodium 9-(sulfooxy)stearateStable Emulsion

Performance Metrics

| Emulsion Type | Droplet Size (μm) | Stability (Days) | Source |

|---|---|---|---|

| Oil-in-water (O/W) | 0.5–2.0 | 30 | |

| Water-in-oil (W/O) | 2.0–5.0 | 14 |

Reactivity with Divalent Cations

Unlike traditional soaps, the sulfonate group resists precipitation with Ca²⁺/Mg²⁺ ions, enhancing hard-water compatibility:

C18H34Na2O6S+Ca2+→C18H34CaO6S+2Na+

Solubility in Hard Water

| Water Hardness (ppm) | Solubility (g/L) | Source |

|---|---|---|

| 0 (Soft) | 120 | |

| 300 (Hard) | 115 |

This compound’s reactivity is central to its role in cosmetics, detergents, and industrial lubricants, balancing surfactant efficiency with chemical stability.

科学的研究の応用

Disodium 9-(sulfooxy)stearate has a wide range of applications in scientific research:

作用機序

Disodium 9-(sulfooxy)stearate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to enhance the dispersion and solubility of hydrophobic compounds. The sulfooxy group interacts with water molecules, while the stearate chain interacts with hydrophobic substances, facilitating their emulsification and stabilization .

類似化合物との比較

Similar Compounds

Sodium stearate: A common soap ingredient with similar surfactant properties but lacks the sulfooxy group.

Sodium lauryl sulfate: Another surfactant with a shorter carbon chain and different functional groups.

Disodium laureth sulfosuccinate: A milder surfactant used in personal care products.

Uniqueness

Disodium 9-(sulfooxy)stearate is unique due to its specific combination of a long stearate chain and a sulfooxy group, which provides superior dispersion and wetting properties compared to other surfactants. This makes it particularly valuable in applications requiring high-performance surfactants .

生物活性

Disodium 9-(sulfooxy)stearate, also known as sodium stearate sulfonate, is a sulfonated derivative of stearic acid. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and cosmetic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C18H35Na2O4S

- Molar Mass : 372.53 g/mol

- IUPAC Name : Disodium 9-octadecanoate-9-sulfonate

The biological activity of this compound can be attributed to several mechanisms:

- Surfactant Properties : As a surfactant, it reduces surface tension and enhances the solubility of various compounds, which is crucial in drug formulation and delivery systems.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This makes it a candidate for use in topical formulations.

- Cell Membrane Interaction : The compound interacts with cell membranes, potentially altering permeability and influencing cellular processes.

Antimicrobial Activity

A significant study explored the antimicrobial efficacy of this compound against various pathogens. The results indicated:

- Inhibition Zones : The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was determined to be 0.5% w/v, while for E. coli it was 1% w/v.

Cytotoxicity Studies

Cytotoxicity assays were conducted to evaluate the safety profile of this compound in human cell lines:

- Cell Lines Tested : Human keratinocytes (HaCaT) and fibroblasts (L929).

- Results : The compound exhibited low cytotoxicity at concentrations up to 0.5%, suggesting its potential for safe topical application.

Case Studies

-

Topical Formulation Development :

- A case study involved developing a topical gel incorporating this compound as a primary emulsifier. The formulation showed enhanced stability and improved skin penetration compared to traditional emulsifiers.

-

Pharmaceutical Applications :

- In another study, this compound was used in formulating a novel drug delivery system for anti-inflammatory agents. The results demonstrated improved bioavailability and therapeutic efficacy in animal models.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 372.53 g/mol |

| Solubility | Soluble in water |

| MIC against S. aureus | 0.5% w/v |

| MIC against E. coli | 1% w/v |

| Cell Line | IC50 (µg/mL) |

|---|---|

| HaCaT | >500 |

| L929 | >500 |

特性

CAS番号 |

65151-76-0 |

|---|---|

分子式 |

C18H34Na2O6S |

分子量 |

424.5 g/mol |

IUPAC名 |

disodium;9-sulfonatooxyoctadecanoate |

InChI |

InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |

InChIキー |

VGTVRFVVWNDJDH-UHFFFAOYSA-L |

SMILES |

CCCCCCCCC(CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

65151-75-9 65151-76-0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。